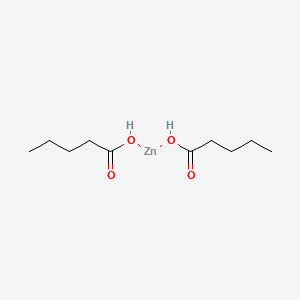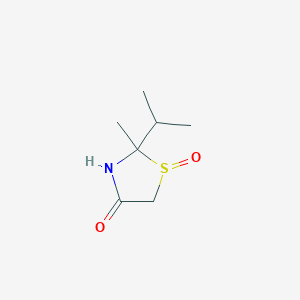
4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide(9CI): is a chemical compound with the molecular formula C7H13NOS and a molecular weight of 159.25 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2-(1-methylethyl)thioamide with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide(9CI) .
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like or .
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative using reducing agents such as .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazolidinones
Applications De Recherche Scientifique
4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Thiazolidinone,2-methyl-2-(1-methylethyl)-
- 4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide
Uniqueness
4-Thiazolidinone,2-methyl-2-(1-methylethyl)-,1-oxide(9CI) is unique due to its specific structural features and the presence of the oxide group. This structural modification can influence its reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C7H13NO2S |
|---|---|
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
2-methyl-1-oxo-2-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C7H13NO2S/c1-5(2)7(3)8-6(9)4-11(7)10/h5H,4H2,1-3H3,(H,8,9) |
Clé InChI |
HXOAPJGYPZFHID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(NC(=O)CS1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


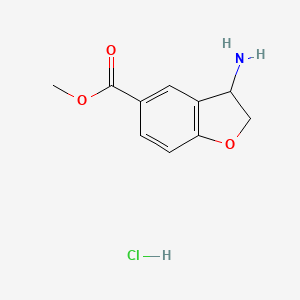

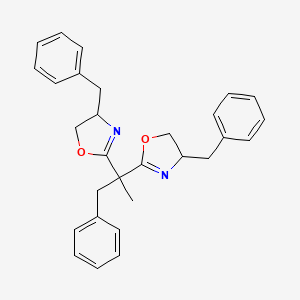
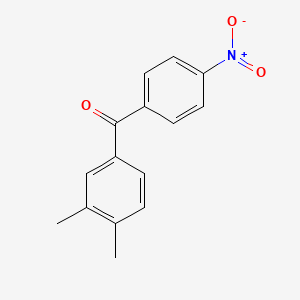
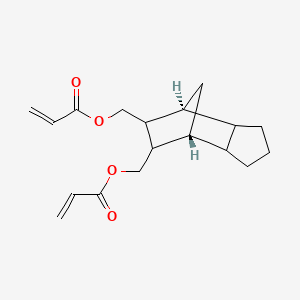
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)
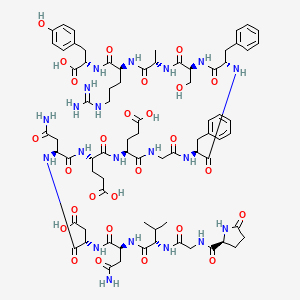
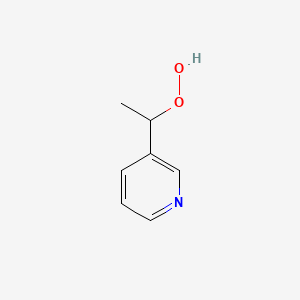

![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
